6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazoles can be synthesized by interacting aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Sulfonamides, including compounds like 6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide, play a crucial role in a variety of scientific research applications due to their versatile biological activities and chemical properties. These compounds are central to the development of new therapeutic agents and diagnostic tools across various fields of medicine and biochemistry.
Application in Carbonic Anhydrase Inhibition
One of the significant applications of sulfonamides is their role as carbonic anhydrase (CA) inhibitors. The inhibition of CA enzymes, which are pivotal in physiological processes such as respiration and pH homeostasis, finds therapeutic use in treating conditions like glaucoma, epilepsy, and certain cancers. Research has shown that sulfonamides incorporating NO-donating moieties can act as selective antiglaucoma drugs by targeting CA II, and as antitumor agents by targeting CA IX/XII, indicating their importance in developing novel drugs with improved efficacy and specificity (Carta, Scozzafava, & Supuran, 2012).
Advancements in Tyrosine Kinase Inhibition
Sulfonamide compounds are also explored for their potential in inhibiting tyrosine kinases, enzymes that play a critical role in the signaling pathways involved in cell division and cancer progression. The development of sulfonamide-based tyrosine kinase inhibitors, such as pazopanib, highlights their application in creating anticancer agents. These compounds exhibit significant antitumor activity, underscoring their utility in cancer research and therapy (Gulcin & Taslimi, 2018).
Role in Environmental Safety and Pollution Mitigation
Beyond their medical applications, sulfonamides are investigated for their environmental impact, particularly concerning emerging pollutants like per- and polyfluoroalkyl substances (PFASs). Research into the environmental behavior, fate, and effects of sulfonamide compounds contributes to understanding their role in pollution and potential risks to ecosystem health and human safety (Wang et al., 2019).
properties
IUPAC Name |
6-chloro-N,5-dimethyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S2/c1-7-5-8(6-13-9(7)11)18(15,16)14(2)10-12-3-4-17-10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVKGDMUDQZHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.